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For researchers, scientists, and professionals in drug development, understanding the precise

selectivity of an inhibitor is paramount. This guide provides a detailed comparison of the cross-

reactivity of potent and selective inhibitors of the histone acetyltransferase (HAT) MOZ (also

known as KAT6A), offering insights into their potential for targeted therapeutic applications.

This document focuses on the well-characterized MOZ/KAT6A inhibitors, WM-8014 and its

structurally related analog WM-1119. We present a comprehensive analysis of their inhibitory

activity against a panel of other histone acetyltransferases, supported by experimental data

and detailed methodologies.

Comparative Analysis of Inhibitor Cross-Reactivity
The selectivity of a chemical probe is a critical factor in its utility for studying the biological

function of a specific enzyme and for its development as a therapeutic agent. The following

table summarizes the inhibitory potency (IC50) and binding affinity (Kd) of WM-8014 and WM-

1119 against various histone acetyltransferases, providing a clear overview of their selectivity

profiles.
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Target HAT Inhibitor IC50 (nM) Kd (nM)
Selectivity
Notes

KAT6A (MOZ) WM-8014 8 5
Potent inhibitor

of KAT6A.

WM-1119 0.25 µM (in cells) 2

Highly potent,

with greater

cellular activity

than WM-8014.

[1]

KAT6B WM-8014 28 -

Also inhibits the

closely related

KAT6B.[2][3]

KAT5 (Tip60) WM-8014 224 -

Over 10-fold

selectivity for

KAT6A/B over

KAT5.[2][3][4]

WM-1119 - 2200

Over 1000-fold

more selective

for KAT6A than

KAT5.[1]

KAT7 (HBO1) WM-8014 342 52

Over 10-fold

selectivity for

KAT6A/B over

KAT7.[2][4][5]

WM-1119 - 500

Over 250-fold

more selective

for KAT6A than

KAT7.[1]

KAT8 WM-8014 No Inhibition -

No significant

activity observed.

[2][3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.medchemexpress.com/MOZ-IN-1.html
https://www.probechem.com/products_WM-8014.html
https://www.bio-techne.com/p/small-molecules-peptides/wm-8014_6693
https://www.probechem.com/products_WM-8014.html
https://www.bio-techne.com/p/small-molecules-peptides/wm-8014_6693
https://www.apexbt.com/wm-8014.html
https://www.medchemexpress.com/MOZ-IN-1.html
https://www.probechem.com/products_WM-8014.html
https://www.apexbt.com/wm-8014.html
https://research.monash.edu/files/264236532/253442697_oa.pdf
https://www.medchemexpress.com/MOZ-IN-1.html
https://www.probechem.com/products_WM-8014.html
https://www.bio-techne.com/p/small-molecules-peptides/wm-8014_6693
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2993368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


KAT2A (GCN5) WM-8014 No Inhibition -

No significant

activity observed.

[2][3]

KAT2B (PCAF) WM-8014 No Inhibition -

No significant

activity observed.

[2][3]

KAT3A (CBP) WM-8014 No Inhibition -

No significant

activity observed.

[2][3]

KAT3B (p300) WM-8014 No Inhibition -

No significant

activity observed.

[2][3]

Key Observations:

High Potency and Selectivity for KAT6A/B: Both WM-8014 and WM-1119 are highly potent

inhibitors of KAT6A and its close homolog KAT6B.[2][3][5]

Excellent Selectivity Against Other HAT Families: WM-8014 demonstrates remarkable

selectivity, showing no significant inhibition of HATs from other families, including the GCN5-

related N-acetyltransferases (GNATs) like GCN5 (KAT2A) and PCAF (KAT2B), and the

p300/CBP family (KAT3A/B).[2][3][5]

Improved Specificity with WM-1119: WM-1119 exhibits even greater specificity for KAT6A

compared to other MYST family members like KAT5 (Tip60) and KAT7 (HBO1) than its

predecessor, WM-8014.[1]

Experimental Methodologies
The determination of inhibitor selectivity relies on robust and well-defined experimental

protocols. Below are summaries of the key assays used to characterize the cross-reactivity of

MOZ/KAT6A inhibitors.

Biochemical Assays for HAT Activity
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Principle: These assays directly measure the enzymatic activity of a purified histone

acetyltransferase in the presence of varying concentrations of an inhibitor. The IC50 value,

representing the concentration of inhibitor required to reduce enzyme activity by 50%, is a key

parameter for assessing potency and selectivity.

Common Methodologies:

Radioisotope-Based Filter-Binding Assay: This "gold standard" method utilizes a radiolabeled

acetyl donor (e.g., [3H]-acetyl-CoA). The HAT enzyme transfers the radioactive acetyl group

to a histone substrate (peptide or full-length protein). The acetylated substrate is then

captured on a filter membrane, and the amount of incorporated radioactivity is quantified

using a scintillation counter.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based

assay is a non-radioactive alternative. A biotinylated histone substrate and an antibody

recognizing the acetylated lysine residue are used. Donor and acceptor beads, brought into

proximity by the antibody-substrate interaction, generate a chemiluminescent signal that is

proportional to the level of histone acetylation.

Fluorescence-Based Assays: These assays often rely on a coupled-enzyme system where

the co-product of the HAT reaction, Coenzyme A (CoA), is detected. The free thiol group of

CoA can react with a fluorogenic probe to produce a fluorescent signal.

Biophysical Assays for Binding Affinity
Principle: These techniques measure the direct interaction between the inhibitor and the target

protein, providing a quantitative measure of binding affinity (dissociation constant, Kd).

Common Methodology:

Surface Plasmon Resonance (SPR): This label-free technique immobilizes the target HAT

protein on a sensor chip. The inhibitor is then flowed over the chip, and the change in the

refractive index at the surface, caused by the binding of the inhibitor, is measured in real-

time. This allows for the determination of association and dissociation rate constants, from

which the Kd can be calculated.[5]
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Cell-Based Assays for Target Engagement and Cellular
Effects
Principle: These assays assess the ability of an inhibitor to engage its target within a cellular

context and elicit a biological response.

Common Methodologies:

Chromatin Hyperacetylation Inhibition (ChHAI) Assay: Cells are treated with a histone

deacetylase (HDAC) inhibitor to induce a state of histone hyperacetylation. The ability of a

HAT inhibitor to prevent this increase in acetylation on specific histone residues is then

measured by immunoblotting.[6]

Chromatin Immunoprecipitation (ChIP): This technique is used to determine the levels of

specific histone acetylation marks at particular genomic loci. Cells are treated with the

inhibitor, and chromatin is cross-linked and sheared. An antibody specific to an acetylated

histone mark is used to immunoprecipitate the associated DNA, which is then quantified by

qPCR or sequencing.[6]

Cellular Proliferation and Senescence Assays: The biological consequences of HAT

inhibition, such as cell cycle arrest and induction of senescence, can be monitored using

various cell-based assays.[2][4]

Visualizing the Path to Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel

histone acetyltransferase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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